molecular formula C18H10F4N4O2 B12937272 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one CAS No. 1009032-45-4

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1,9-dihydro-6h-purin-6-one

Cat. No.: B12937272
CAS No.: 1009032-45-4
M. Wt: 390.3 g/mol
InChI Key: XUVCWSPRHKGBNO-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one is a complex organic compound characterized by the presence of fluorine atoms and a purine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the trifluorophenoxy group: This can be done using coupling reactions, such as Suzuki or Heck coupling, under specific conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automation to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound’s unique properties could be leveraged in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The purine core structure is also known to interact with various biological pathways, making this compound a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: shares similarities with other fluorinated purine derivatives.

    1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one: is also comparable to compounds like 1-(4-chlorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one.

Uniqueness

The uniqueness of 1-(4-Fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)-1H-purin-6(9H)-one lies in its specific combination of fluorine atoms and purine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

CAS No.

1009032-45-4

Molecular Formula

C18H10F4N4O2

Molecular Weight

390.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-9-methyl-2-(2,3,4-trifluorophenoxy)purin-6-one

InChI

InChI=1S/C18H10F4N4O2/c1-25-8-23-15-16(25)24-18(28-12-7-6-11(20)13(21)14(12)22)26(17(15)27)10-4-2-9(19)3-5-10/h2-8H,1H3

InChI Key

XUVCWSPRHKGBNO-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)OC4=C(C(=C(C=C4)F)F)F

Origin of Product

United States

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